5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the 7-methyl product is then displaced by the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Scientific Research Applications
- Application : This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have been evaluated for their anti-breast-cancer activity .
- Methods : 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity. Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
- Results : The results demonstrated that dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
- Application : This compound is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Field
Field
Future Directions
The future directions for the research and development of 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives could include further exploration of their anticancer activity, particularly against different types of breast cancer . Additionally, more studies could be conducted to understand their inhibitory mechanisms and to optimize their structures for better efficacy and safety .
properties
IUPAC Name |
5-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-5(8)4-2-10-7(9)11-6(4)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDUZNLBGZBHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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